2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c11-8-1-4-14(5-2-8)7-9(15)13-10-12-3-6-16-10/h3,6,8H,1-2,4-5,7,11H2,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFZRZBPKFSOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure-Activity Relationship (SAR)
The biological activity of compounds often correlates with their structural features. The combination of piperidine and thiazole moieties in 2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide suggests potential interactions with various biological targets, particularly in cancer therapy, given the established activities of similar compounds.
Table 1: Comparison of Biological Activities in Related Compounds
| Compound Name | Structure Features | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MY-1121 | Arylamide derivative with piperazine | 0.089 - 0.238 | Inhibits tubulin polymerization |
| Compound 5 | N-Heterocyclic piperazine derivative | 3.3 | Tubulin polymerization inhibitor |
| Compound 16l | Alkyl piperazine derivative | 0.88 - 1.58 | Inhibits cancer cell proliferation |
Biological Activity Insights
Research indicates that compounds containing aminopiperidine and thiazole groups exhibit various biological properties:
- Anticancer Activity : Several studies have highlighted the anticancer potential of related compounds through their ability to inhibit tubulin polymerization, a crucial process for cell division. For instance, MY-1121 demonstrated low nanomolar IC50 values against multiple human cancer cell lines, suggesting that structural modifications can significantly enhance potency .
- Mechanism of Action : The mechanism often involves binding to specific sites on β-tubulin, leading to disrupted microtubule dynamics and subsequent cell cycle arrest and apoptosis in cancer cells. This mechanism is supported by immunofluorescence assays showing reduced microtubule formation upon treatment with related compounds .
- Potential Applications : Beyond oncology, the unique structure of this compound may lend itself to applications in other therapeutic areas, such as neuropharmacology or antimicrobial research, although specific studies are yet to be published.
Case Studies
While direct case studies on this compound are scarce, related research provides valuable context:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences
The target compound is compared to structurally related acetamides with variations in substituents on the piperidine, thiazole, or acetamide backbone (Table 1).
Table 1: Structural Comparison of 2-(4-Aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide and Analogs
Impact of Substituents on Physicochemical Properties
- 4-Aminopiperidine vs. Chloro/Morpholino/Aryl Groups: The 4-aminopiperidine in the target compound introduces a protonatable nitrogen (pKa ~8–10), improving water solubility and bioavailability compared to lipophilic aryl or chloro substituents (e.g., compounds 14 and 6a) .
- Thiazole Modifications : Substituents on the thiazole ring (e.g., naphthalen-1-ylmethyl in SirReal2) enhance steric bulk and aromatic interactions, critical for target binding in SIRT2 inhibition . The target compound’s unmodified thiazole may prioritize simpler pharmacokinetics.
Preparation Methods
Step 1: Synthesis of 2-Aminothiazole Derivative
- Starting Material: 2-Aminothiazole or its precursors such as 2-bromo- or 2-chlorothiazole derivatives.
- Method: Nucleophilic substitution or cyclization reactions involving thioamide intermediates, typically using reagents like Lawesson's reagent or phosphorus-based cyclization agents to construct the thiazole ring.
- Example: Thioamide derivatives undergo cyclization with α-haloketones under basic conditions to yield 2-aminothiazole cores.
Step 2: Functionalization of the Thiazole Ring
- Introduction of Acetamide Group: The 2-position amino group of the thiazole is acylated with chloroacetyl chloride or related acyl chlorides in the presence of bases such as triethylamine, yielding the acetamide linkage.
Step 3: Attachment of the 4-Aminopiperidine Moiety
- Method: Nucleophilic substitution or reductive amination techniques are employed to attach the 4-aminopiperidine group to the acetamide or directly onto the thiazole ring, depending on the specific route.
- Reagents: Use of piperidine derivatives with suitable leaving groups or protected forms, followed by deprotection steps.
Research Data:
A study detailed in a patent (see) describes the use of tetrahydrofuran (THF) as a solvent, with reactions carried out at 5°C to 30°C, employing organic or inorganic bases, to facilitate the nucleophilic substitution steps. The process emphasizes the importance of controlling reaction conditions to optimize yield and purity.
Modification of Existing Thiazole Derivatives
This approach leverages pre-formed thiazole compounds, modifying them to introduce the piperidine and acetamide functionalities.
Step 1: Synthesis of 2-Aminothiazole Intermediate
- Method: Commercially available 2-aminothiazole derivatives are used as starting points, synthesized via cyclization of thioamides with α-haloketones or through condensation reactions involving cysteine derivatives.
Step 2: Nucleophilic Substitution with Piperidine Derivatives
- The 2-aminothiazole is reacted with suitable piperidine derivatives bearing reactive groups such as halides or activated esters.
- Reaction Conditions: Typically performed in solvents like acetonitrile or toluene, with bases like potassium carbonate or sodium hydride, at temperatures ranging from 0°C to 30°C.
Step 3: Acylation to Form the Acetamide
- The amino group on the piperidine is acylated with chloroacetyl chloride or acetic anhydride, forming the final acetamide linkage.
Research Data:
The patent (see) highlights the use of THF as the solvent, with reaction temperatures maintained around room temperature to optimize the formation of the desired product, emphasizing the importance of solvent choice and reaction time for high purity.
Optimized Large-Scale Synthesis and Process Improvements
Recent literature emphasizes process modifications to enhance yield, purity, and scalability, especially for pharmaceutical manufacturing.
Key Features of the Improved Process:
- Solvent Selection: Use of environmentally friendly solvents such as 2-methyl THF, acetonitrile, or toluene.
- Reaction Conditions: Conducting reactions at controlled temperatures (5°C to 30°C) with precise molar equivalents of reagents (generally 1.0–1.12 equivalents).
- Base Usage: Employing organic or inorganic bases, with some processes carried out in the absence of base to reduce side reactions.
- Crystallization: Isolation of the pure crystalline form at low temperatures (0°C to 10°C) over 10–15 hours to obtain high-purity product.
Research Findings:
The patent (see) describes a process where the reaction of the thiazole derivative with the piperidine fragment is optimized via controlled addition and temperature management, resulting in high yield and purity suitable for pharmaceutical applications.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide and related analogs?
- Methodology : The compound can be synthesized via multi-step reactions involving: (i) Coupling of piperidine derivatives with thiazole-acetamide scaffolds using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or DCM . (ii) Click chemistry approaches , such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole or morpholine moieties for enhanced solubility or binding affinity .
- Validation : Structural purity is confirmed via melting point analysis , ¹H/¹³C NMR , and FT-IR spectroscopy to verify functional groups (e.g., acetamide C=O stretch at ~1650–1700 cm⁻¹) .
Q. How is the structural conformation of this compound characterized in solid-state studies?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and thiazole S atoms). For example, related analogs show planar thiazole rings with bond angles of ~122°–128° .
- Key Parameters : Crystallographic data (e.g., space group P2₁/c, unit cell dimensions) and hydrogen-bonding networks (e.g., N–H···O/S interactions) are reported in databases like the Cambridge Structural Database .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Methodology : (i) Antimicrobial assays (e.g., agar dilution or microdilution) against Gram-positive/negative bacteria and fungi, with MIC values compared to standard drugs like ciprofloxacin . (ii) In vitro cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values indicating potency .
- Data Interpretation : Bioactivity is correlated with structural features, such as electron-withdrawing substituents (e.g., -Br, -F) enhancing antimicrobial activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodology : (i) Systematic substitution : Introduce aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) at the thiazole or piperidine positions to modulate lipophilicity (log P) and target binding . (ii) Bioisosteric replacement : Replace the thiazole ring with oxazole or imidazole to study effects on selectivity (e.g., COX-2 inhibition vs. antimicrobial targets) .
- Case Study : Analog 9c (4-bromophenyl substitution) showed 2-fold higher antimicrobial activity than the parent compound, attributed to enhanced halogen bonding with bacterial enzymes .
Q. What computational strategies are used to predict binding modes and selectivity?
- Methodology : (i) Molecular docking (AutoDock Vina, Glide) into target proteins (e.g., α-glucosidase, EGFR kinase) to identify key interactions (e.g., hydrogen bonds with catalytic residues) . (ii) MD simulations (GROMACS) to assess binding stability over 100 ns trajectories, analyzing RMSD and ligand-protein interaction fingerprints .
- Example : Docking of analog 9g into α-glucosidase revealed a binding pose overlapping with acarbose (reference inhibitor), explaining its competitive inhibition mechanism .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology : (i) ADME profiling : Measure metabolic stability (e.g., microsomal clearance) and permeability (Caco-2 assays) to identify bioavailability limitations . (ii) Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites, which may explain reduced efficacy in vivo due to rapid glucuronidation .
- Case Study : A thiazole-acetamide analog showed potent in vitro IC₅₀ (1.2 µM) but poor in vivo efficacy due to extensive hepatic first-pass metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
